molecular formula C10H10N4OS2 B2910793 2-(ethylsulfanyl)-5-{6-methylimidazo[2,1-b][1,3]thiazol-5-yl}-1,3,4-oxadiazole CAS No. 339103-27-4

2-(ethylsulfanyl)-5-{6-methylimidazo[2,1-b][1,3]thiazol-5-yl}-1,3,4-oxadiazole

Cat. No.: B2910793
CAS No.: 339103-27-4
M. Wt: 266.34
InChI Key: CZLIBIXBOPRVHU-UHFFFAOYSA-N
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Description

The compound 2-(ethylsulfanyl)-5-{6-methylimidazo[2,1-b][1,3]thiazol-5-yl}-1,3,4-oxadiazole features a 1,3,4-oxadiazole core substituted with an ethylsulfanyl group at the C2 position and a bicyclic 6-methylimidazo[2,1-b][1,3]thiazole moiety at C5 (Fig. 1). The 1,3,4-oxadiazole ring is a privileged scaffold in medicinal chemistry due to its metabolic stability, hydrogen-bonding capacity, and versatility in interacting with biological targets .

Properties

IUPAC Name

2-ethylsulfanyl-5-(6-methylimidazo[2,1-b][1,3]thiazol-5-yl)-1,3,4-oxadiazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N4OS2/c1-3-16-10-13-12-8(15-10)7-6(2)11-9-14(7)4-5-17-9/h4-5H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZLIBIXBOPRVHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=NN=C(O1)C2=C(N=C3N2C=CS3)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N4OS2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(ethylsulfanyl)-5-{6-methylimidazo[2,1-b][1,3]thiazol-5-yl}-1,3,4-oxadiazole typically involves multi-step reactions starting from readily available precursors. One common route includes the cyclization of appropriate thiosemicarbazides with carboxylic acids or their derivatives under acidic or basic conditions . The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity of the final product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction times and conditions. The use of automated systems allows for precise control over temperature, pressure, and reagent addition, ensuring consistent quality and scalability .

Chemical Reactions Analysis

Types of Reactions

2-(ethylsulfanyl)-5-{6-methylimidazo[2,1-b][1,3]thiazol-5-yl}-1,3,4-oxadiazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives, which can be further utilized in different applications .

Mechanism of Action

The mechanism by which 2-(ethylsulfanyl)-5-{6-methylimidazo[2,1-b][1,3]thiazol-5-yl}-1,3,4-oxadiazole exerts its effects involves interaction with various molecular targets. For instance, its antimicrobial activity is attributed to the inhibition of bacterial cell wall synthesis or disruption of membrane integrity . In cancer research, it may interfere with cell division and induce apoptosis in cancer cells .

Comparison with Similar Compounds

Antibacterial Activity: Sulfonyl vs. Sulfanyl Substituents

A key comparator is 2-(methylsulfonyl)-5-((4-fluorophenyl)sulfonyl)methyl)-1,3,4-oxadiazole, which exhibited potent antibacterial activity against Xanthomonas axonopodis (Xac) and Xanthomonas oryzae (Xoo) with EC₅₀ values of 1.98 and 0.17 µg/mL, respectively. This potency surpasses commercial agents like thiodiazole copper . The sulfonyl (-SO₂-) group enhances electron-withdrawing effects, likely improving target binding. In contrast, the ethylsulfanyl (-S-C₂H₅) group in the target compound is less electron-withdrawing, which may reduce antibacterial efficacy but improve solubility or metabolic stability.

Antifungal Activity: Thioether Derivatives

2-((4-bromobenzyl)thio)-5-(1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)-1,3,4-oxadiazole (5g) demonstrated broad-spectrum fungicidal activity (>50% inhibition at 50 µg/mL) against Sclerotinia sclerotiorum and Rhizoctonia solani. Molecular docking revealed interactions with the succinate dehydrogenase (SDH) enzyme, similar to the fungicide penthiopyrad . The target compound’s imidazothiazole moiety may offer enhanced rigidity and binding affinity compared to pyrazole-based analogs, though empirical data are needed.

Anti-inflammatory and CNS Activity: Electronic Effects

Compounds with electron-withdrawing groups (EWGs) like 5-(4-nitrophenyl)-2-(4-chlorophenyl)-1,3,4-oxadiazole (XIV) showed significant CNS depressant and anti-inflammatory activities (59–64% inhibition) .

Structural Analogues with Imidazothiazole Moieties

This compound is a precursor in synthesizing fused heterocycles, highlighting the imidazothiazole’s utility in drug design . Its incorporation into the oxadiazole scaffold may synergize target interactions, particularly with microbial enzymes.

Data Table: Key Comparators

Compound Structure Substituents Biological Activity EC₅₀/MIC/Inhibition Reference
Target Compound Ethylsulfanyl, 6-methylimidazothiazole Potential antimicrobial Not reported N/A
2-(methylsulfonyl)-5-((4-fluorophenyl)sulfonyl)methyl Methylsulfonyl, fluorophenyl Antibacterial (Xac, Xoo) 1.98 µg/mL (Xac), 0.17 µg/mL (Xoo)
2-((4-bromobenzyl)thio)-5-(trifluoromethylpyrazole) Thioether, trifluoromethyl pyrazole Fungicidal >50% inhibition at 50 µg/mL
5-(4-nitrophenyl)-2-(4-chlorophenyl) Nitro, chloro CNS depressant 59–64% activity
2-(ethylsulfanyl)-5-(adamantyl) Ethylsulfanyl, adamantyl Antimicrobial MIC: 1.56–6.25 µg/mL

Biological Activity

The compound 2-(ethylsulfanyl)-5-{6-methylimidazo[2,1-b][1,3]thiazol-5-yl}-1,3,4-oxadiazole (CAS No. 339103-27-4) is a heterocyclic organic molecule notable for its diverse biological activities. This article explores its biological properties, including anticancer, antimicrobial, and antiparasitic effects, supported by recent research findings and case studies.

  • Molecular Formula: C10H10N4OS2
  • Molecular Weight: 266.34 g/mol
  • Density: 1.59 g/cm³ (predicted)
  • pKa: 3.27 (predicted)

Biological Activity Overview

Compounds containing the oxadiazole and thiazole moieties have been extensively studied for their pharmacological potential. The following sections summarize key findings related to the biological activity of the target compound.

Anticancer Activity

Research indicates that derivatives of oxadiazoles exhibit significant anticancer properties. For instance:

  • Cytotoxicity Studies: A study demonstrated that compounds similar to 2-(ethylsulfanyl)-5-{6-methylimidazo[2,1-b][1,3]thiazol-5-yl}-1,3,4-oxadiazole showed promising cytotoxic effects against various cancer cell lines such as MCF-7 (breast cancer) and U-937 (monocytic leukemia) with IC50 values in the low micromolar range .
CompoundCell LineIC50 (µM)
EOMIMCF-710.38
EOMIU-9378.25

The mechanism of action appears to involve the induction of apoptosis through the upregulation of p53 and activation of caspase pathways .

Antimicrobial Activity

The compound has also shown potential as an antimicrobial agent:

  • In Vitro Studies: It was found effective against several bacterial strains. The presence of the thiazole ring enhances its interaction with microbial enzymes, leading to increased antibacterial activity .

Antiparasitic Activity

Recent studies have highlighted the antiparasitic properties of oxadiazole derivatives:

  • Activity Against Parasites: Compounds structurally related to 2-(ethylsulfanyl)-5-{6-methylimidazo[2,1-b][1,3]thiazol-5-yl}-1,3,4-oxadiazole have demonstrated efficacy against Leishmania species in vitro . The mechanism involves interference with parasite metabolism.

Study 1: Anticancer Efficacy

A recent study evaluated the anticancer properties of a series of oxadiazole derivatives including our target compound. The results indicated that modifications in the side chains significantly influenced biological activity. The study concluded that compounds with ethylsulfanyl groups exhibited enhanced potency compared to their unsubstituted counterparts .

Study 2: Antimicrobial Screening

In a screening of various oxadiazole derivatives against Gram-positive and Gram-negative bacteria, 2-(ethylsulfanyl)-5-{6-methylimidazo[2,1-b][1,3]thiazol-5-yl}-1,3,4-oxadiazole showed notable activity against Staphylococcus aureus and Escherichia coli, suggesting its potential as a lead compound for antibiotic development .

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